4-Maleimidophenylacetic acid hydrazide
Overview
Description
Synthesis Analysis
The synthesis of 4-Maleimidophenylacetic acid hydrazide involves attaching maleimide groups to specific drugs or compounds, such as doxorubicin, through an amide or hydrazone bond. This process is achieved by using 3-maleimidobenzoic acid or 4-maleimidophenylacetic acid bound through benzoyl or phenylacetyl amide/hydrazone bonds, facilitating the creation of derivatives that bind selectively to thiolated carrier proteins. These derivatives are characterized by techniques such as 13C-NMR spectroscopy, elemental analysis, and mass spectrometry, with their stability assessed at different pH values using HPLC (Krüger et al., 1997).
Molecular Structure Analysis
N-(4-aminophenyl) maleimide, a related compound, has been studied to understand the molecular structure of maleimide derivatives. The geometric structure, frequency, and thermodynamic properties have been calculated, providing insights into the dihedral angles, symmetry, and the relationship between temperature and thermodynamic properties of such molecules (Guo, 2010).
Chemical Reactions and Properties
Maleimide derivatives, including 4-Maleimidophenylacetic acid hydrazide, exhibit a range of chemical reactions. Their reactivity towards thiol groups makes them valuable for creating a wide variety of biochemical conjugates. These derivatives can be synthesized from N-alkoxycarbonylmaleimides and used to convert amino acids to maleimido acids in aqueous solutions, demonstrating their versatile reactivity and potential for peptide synthesis (Keller & Rudinger, 1975).
Scientific Research Applications
Synthesis of Anticancer Drug Derivatives : 4-Maleimidophenylacetic acid hydrazide has been used in the synthesis of maleimide derivatives of doxorubicin, an anticancer drug. These derivatives bind selectively to thiolated carrier proteins, potentially enhancing the drug's selectivity and efficacy (Krüger et al., 1997).
Albumin Conjugates for Improved Antitumor Selectivity : Researchers have explored the binding of maleimide derivatives of doxorubicin to thiolated human serum albumin. 4-Maleimidophenylacetic acid hydrazide plays a role in this process, aiding in the development of drug carrier systems that may improve antitumor selectivity and toxicity profiles (Kratz et al., 1998).
Transferrin Conjugates for Cancer Cell Targeting : Similar to albumin conjugates, transferrin conjugates of doxorubicin have been developed using 4-Maleimidophenylacetic acid hydrazide. These conjugates are designed to improve the targeting of cancer cells while reducing toxicity to healthy cells (Kratz et al., 1998).
Antimicrobial Activity : Some succinimides and maleimides, for which 4-Maleimidophenylacetic acid hydrazide serves as a precursor, show potential in antimicrobial applications. These compounds are used in biological, pharmacological, and chemical applications (Shetgiri & Nayak, 2006).
Glycan Labeling in Glycomics Analysis : In glycomics, 4-Maleimidophenylacetic acid hydrazide derivatives are used for labeling glycans, enhancing analytical performance in MALDI-MS-based profiling techniques (Zhang et al., 2020).
Biotinylation of Antibodies : The compound is employed in the biotinylation of antibodies, particularly at oxidized carbohydrate groups, thus playing a role in the development of bioconjugation methods and imaging technologies (Berg & Fishman, 2020).
Development of Antimicrobial Agents : Schiff bases derived from N-aryl maleimide derivatives, including 4-Maleimidophenylacetic acid hydrazide, have been studied for their antimicrobial properties, suggesting potential use in developing novel antimicrobial agents (Bhagare et al., 2020).
Safety And Hazards
The safety data sheet for 4-Maleimidophenylacetic acid hydrazide indicates that it should not be released into the environment . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, the mouth should be washed out with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCRRPOBKJECNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363617 | |
Record name | 4-Maleimidophenylacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Maleimidophenylacetic acid hydrazide | |
CAS RN |
188944-35-6 | |
Record name | 4-Maleimidophenylacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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